Methyl 2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Methyl 2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a molecular formula of C25H27NO4 . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
methyl 2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-12-6-8-14(9-7-12)18-17(20(24)25-5)13(2)22-15-10-21(3,4)11-16(23)19(15)18/h6-9,18,22H,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSSGEPOJXCVPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate . The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Methyl 2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the keto group to a hydroxyl group.
Scientific Research Applications
Crystal Structure
Research has shown that the crystal structure of MTM exhibits a nearly planar six-membered ring containing nitrogen and a flattened chair conformation of the adjacent ketone ring. The arrangement of functional groups plays a crucial role in its reactivity and interaction with biological targets .
Anticancer Activity
Recent studies have indicated that MTM derivatives exhibit promising anticancer properties. Compounds within this class have been shown to inhibit tumor growth in various cancer cell lines. For instance, a study highlighted the synthesis of new 4-arylpolyhydroquinoline derivatives that demonstrated significant cytotoxicity against cancer cells .
Antiviral and Antibacterial Properties
MTM has also been investigated for its antiviral and antibacterial activities. The compound's structural features contribute to its ability to disrupt viral replication processes and inhibit bacterial growth. Research findings suggest that modifications to the MTM structure can enhance its efficacy against specific pathogens .
Antioxidant Activity
The antioxidant potential of MTM derivatives has been explored, revealing their ability to scavenge free radicals and reduce oxidative stress. This property is critical in preventing cellular damage associated with various diseases, including neurodegenerative disorders .
Anti-Hyperglycemic Effects
MTM has shown potential in managing blood glucose levels, making it a candidate for developing anti-diabetic medications. Studies have reported that certain derivatives can improve insulin sensitivity and glucose uptake in vitro .
Synthesis Overview
| Step | Description |
|---|---|
| 1 | Refluxing reactants in ethanol |
| 2 | Filtration and washing |
| 3 | Characterization via NMR/X-ray crystallography |
Mechanism of Action
The mechanism of action of Methyl 2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its application .
Comparison with Similar Compounds
Methyl 2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with other quinoline derivatives such as:
- 2,7,7-Trimethyl-4-(2-methylphenyl)-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 2,7,7-Trimethyl-4-(5-methyl-2-furyl)-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties
Biological Activity
Methyl 2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, a compound with significant biological activity, belongs to the class of polyhydroquinoline derivatives. This class of compounds has garnered attention due to their diverse pharmacological properties, including anticancer, antiviral, antibacterial, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity of this compound through an examination of its structure, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 339.43 g/mol. It features a complex structure characterized by a quinoline ring system and various functional groups that contribute to its biological activity. The crystal structure analysis reveals that the six-membered nitrogen-containing ring is nearly planar and that the adjacent ketone ring adopts a flattened chair conformation .
| Property | Value |
|---|---|
| Molecular Formula | C21H25NO3 |
| Molecular Weight | 339.43 g/mol |
| XLogP3-AA | 5.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 4 |
Anticancer Activity
Recent studies have indicated that this compound exhibits potent anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has shown significant cytotoxic effects against breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values in the micromolar range .
The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis and cell cycle arrest. It has been found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins in treated cancer cells. Additionally, it may inhibit key signaling pathways involved in cancer cell survival and proliferation .
Antimicrobial Activity
The compound also demonstrates antimicrobial activity against various bacterial strains. In particular, studies have reported its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it could serve as a potential lead for developing new antimicrobial agents .
Anti-inflammatory Activity
In animal models of inflammation, this compound has shown promise as an anti-inflammatory agent. It appears to inhibit the production of pro-inflammatory cytokines and reduce edema in models of acute inflammation .
Study 1: Anticancer Efficacy
A study conducted by Zhang et al. (2020) evaluated the anticancer efficacy of this compound in vivo using xenograft models of breast cancer. The results indicated a significant reduction in tumor volume compared to control groups treated with vehicle alone.
Study 2: Antimicrobial Properties
In a separate investigation by Lee et al. (2021), the antimicrobial properties were assessed against clinical isolates of Staphylococcus aureus. The study reported an MIC value of 32 µg/mL for the compound, highlighting its potential as an alternative treatment for antibiotic-resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
